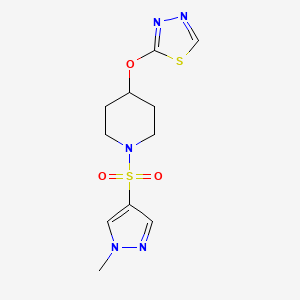
5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a brominated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 6-bromo-5,8-dimethylisoquinoline and bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline have been synthesized and characterized, indicating the relevance of brominated quinoline derivatives in medicinal chemistry .
Synthesis Analysis
The synthesis of brominated quinoline derivatives can involve multistep reactions starting from simple precursors. For instance, the synthesis of 6-bromo-4-iodoquinoline was achieved through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, which included cyclization and substitution reactions . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline involved the preparation of 2-amino-5-methylbenzoic acid, followed by several steps including oxidation and bromination to yield the final product . These methods highlight the complexity and the multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of brominated quinoline derivatives is typically confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance). For example, the structure of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline was confirmed by 1H NMR spectrum . These analytical techniques are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Brominated quinoline derivatives can participate in various chemical reactions due to the presence of reactive bromine atoms. The bromine substituents can act as electrophiles in nucleophilic substitution reactions. For example, a bromonium ylide intermediate was proposed in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which was formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene . This showcases the potential for complex intramolecular reactions involving brominated quinoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline derivatives are influenced by the presence of bromine and other substituents on the quinoline ring. These properties are not explicitly detailed in the provided papers, but generally, such compounds are expected to have relatively high molecular weights and may exhibit varying degrees of solubility in organic solvents. The bromine atoms also increase the density and the boiling points of these compounds compared to their non-brominated counterparts.
科学的研究の応用
Synthesis and Structural Studies
Synthetic Pathways and Derivatives : The compound has been studied for its role in synthetic chemistry, particularly in the synthesis of 3,4-dihydroquinazolines and 4H-3,1-benzoxazines. These syntheses involve reactions with various nitriles and lead to derivatives with different substituents, highlighting the compound's versatility in chemical synthesis (Gromachevskaya et al., 2013).
Stereochemical Analysis : The compound has been involved in studies concerning the stereochemistry of related molecules. Research on trans- and cis-5, 6-dihydro-4, 6-dimethyl-4H, 8H-pyrido phenanthridin-8-ones derived from similar structures has been conducted to understand the stereochemical configurations and their implications on molecular behavior (Nagarajan et al., 1978).
Structural Elucidation of Derivatives : A focus has been placed on understanding the structure and molecular conformation of halogenated dihydroquinolines. This includes studying the effects of halogen atom types and positions on aromatic rings, crucial for designing new materials with desired biological properties (Vaz et al., 2020).
Intermediate in Anti-Cancer Drug Synthesis : The compound serves as a key intermediate in the synthesis of certain anti-cancer drugs, highlighting its importance in medicinal chemistry. The process involves several steps, including reactions with nitriles and alkylation reactions, demonstrating the compound's utility in complex synthetic pathways (Sheng-li, 2004).
Medicinal Chemistry and Biological Applications
Ligands for Receptor Binding : Derivatives of the compound have been synthesized and assessed for their binding affinity and selectivity for σ1 and σ2 receptors. This indicates its potential in the development of therapeutic agents targeting specific receptors in the body (Fan et al., 2011).
Radiolabeled Compounds for Imaging : Research has been conducted on radiolabeled compounds derived from structures similar to 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one for potential use in PET imaging of solid tumors. This involves studying the uptake into tumors and the ratios of tumor-to-normal tissue, demonstrating the compound's relevance in diagnostic imaging (Rowland et al., 2006).
特性
IUPAC Name |
5-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)11/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOCWOFUUFTYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

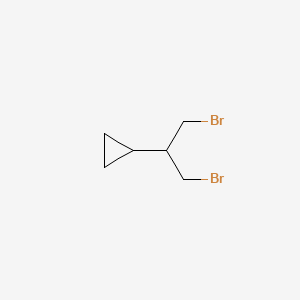
![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)
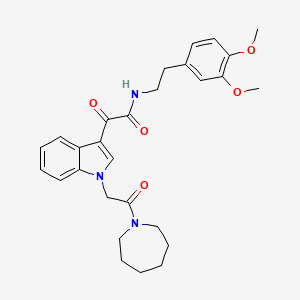

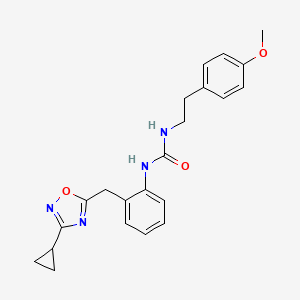
![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)
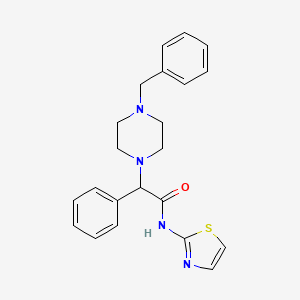
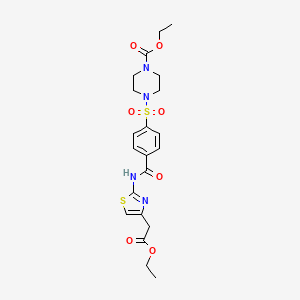
![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

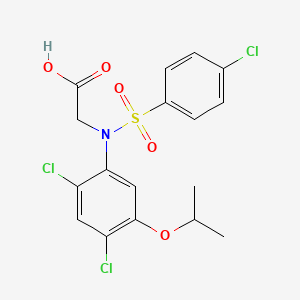
![[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2548987.png)
